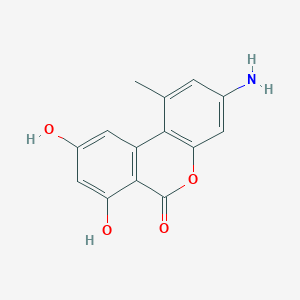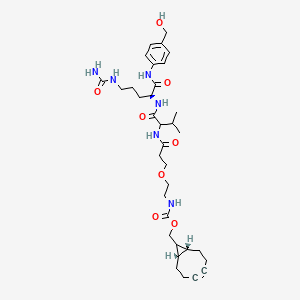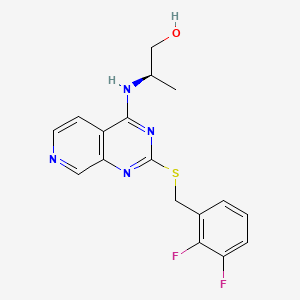
CXCR2 antagonist 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR2 antagonist 6 is a compound that inhibits the activity of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the migration and aggregation of immune cells. By blocking CXCR2, this compound can modulate immune responses and has potential therapeutic applications in various diseases, including cancer and inflammatory conditions .
Preparation Methods
The synthesis of CXCR2 antagonist 6 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets regulatory standards .
Chemical Reactions Analysis
CXCR2 antagonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
CXCR2 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of CXCR2 in various chemical reactions and pathways.
Biology: Helps in understanding the migration and aggregation of immune cells, particularly neutrophils.
Medicine: Investigated for its potential therapeutic effects in diseases such as chronic obstructive pulmonary disease (COPD), cancer, and inflammatory conditions.
Mechanism of Action
CXCR2 antagonist 6 exerts its effects by binding to the CXCR2 receptor and blocking its activity. This inhibition prevents the migration and aggregation of immune cells, particularly neutrophils, thereby modulating the immune response. The molecular targets and pathways involved include the CXCR2 receptor and its associated signaling pathways, such as the phosphatidylinositol-3-kinase (PI3K) and protein kinase B (Akt) pathways .
Comparison with Similar Compounds
CXCR2 antagonist 6 can be compared with other similar compounds, such as:
Danirixin: Another CXCR2 antagonist investigated for its effects in COPD and other inflammatory conditions.
Navarixin: A CXCR2 antagonist studied in combination with pembrolizumab for its potential in treating advanced solid tumors.
AZD5069: A potent and selective CXCR2 antagonist with applications in various inflammatory diseases. The uniqueness of this compound lies in its specific binding affinity and efficacy in modulating immune responses, making it a valuable tool in scientific research and potential therapeutic applications
Properties
Molecular Formula |
C17H16F2N4OS |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2R)-2-[[2-[(2,3-difluorophenyl)methylsulfanyl]pyrido[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C17H16F2N4OS/c1-10(8-24)21-16-12-5-6-20-7-14(12)22-17(23-16)25-9-11-3-2-4-13(18)15(11)19/h2-7,10,24H,8-9H2,1H3,(H,21,22,23)/t10-/m1/s1 |
InChI Key |
HWMPBLQDVHMEKV-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=C1C=CN=C2)SCC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




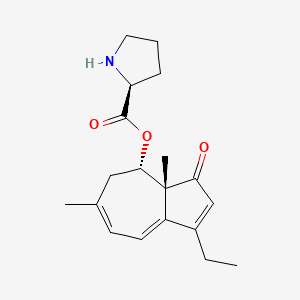
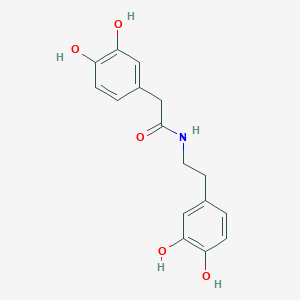
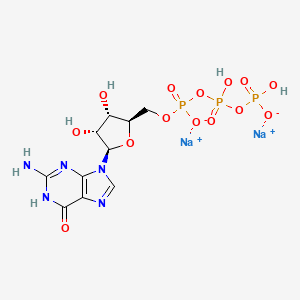


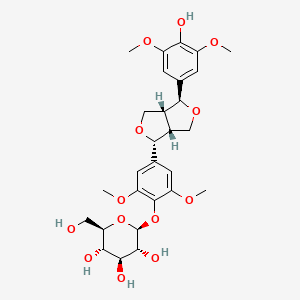
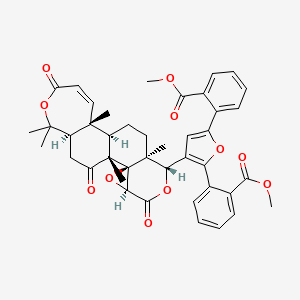
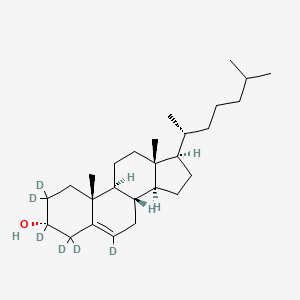
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
